An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride
An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Piperidin-3-ylmethyl)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed examination of the core physicochemical characteristics of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the practical application of this knowledge in a laboratory setting.
Molecular Structure and Chemical Identity
3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is a salt composed of the organic base 3-(piperidin-3-ylmethyl)pyridine and two equivalents of hydrochloric acid. The cationic component features a pyridine ring linked to a piperidine ring via a methylene bridge. The presence of two basic nitrogen atoms, one on the pyridine ring and one on the piperidine ring, allows for the formation of a dihydrochloride salt.
| Identifier | Value |
| IUPAC Name | 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride |
| CAS Number | 64554-79-6 |
| Molecular Formula | C₁₁H₁₈Cl₂N₂ |
| Molecular Weight | 249.18 g/mol |
| Canonical SMILES | C1CC(CNC1)CC2=CN=CC=C2.Cl.Cl |
Synthesis and Characterization
The synthesis of 3-(piperidin-3-ylmethyl)pyridine typically involves the reduction of the pyridine ring of a suitable precursor. A common synthetic strategy involves the catalytic hydrogenation of a corresponding substituted pyridine. For instance, the reduction of a nicotinonitrile derivative to a piperidine derivative can be a key step. The resulting free base is then treated with hydrochloric acid to yield the dihydrochloride salt.
Diagrammatic Representation of a Plausible Synthetic Pathway:
Caption: A generalized synthetic workflow for 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride.
Characterization of the final product is crucial to confirm its identity and purity. This is typically achieved through a combination of spectroscopic and analytical techniques as detailed in the subsequent sections.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Physical State and Appearance
As a dihydrochloride salt of an organic base, 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is expected to be a crystalline solid at room temperature. The color can range from white to off-white.
Melting Point
The melting point is a key indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity. The melting point of amine hydrochlorides is generally significantly higher than that of the corresponding free base due to the strong ionic interactions in the crystal lattice.
Experimental Protocol for Melting Point Determination:
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube sealed at one end.
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Apparatus: A calibrated melting point apparatus is used.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility
The aqueous solubility of a compound is a critical factor for its in vivo dissolution and subsequent absorption. As a dihydrochloride salt, 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is expected to have significantly higher aqueous solubility compared to its free base form. The solubility is pH-dependent, with higher solubility at lower pH values where the compound is fully protonated.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method):
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at a specific pH) in a sealed container.
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Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Processing: The suspension is filtered through a fine-pored filter (e.g., 0.22 µm) to remove undissolved solids.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity (pKa)
The pKa values of the two basic nitrogen atoms are crucial for understanding the ionization state of the molecule at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets. The piperidine nitrogen is expected to be more basic (higher pKa) than the pyridine nitrogen.
Experimental Protocol for pKa Determination (Potentiometric Titration):
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Sample Preparation: A precisely weighed amount of the dihydrochloride salt is dissolved in a known volume of water or a suitable co-solvent system.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH electrode.
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Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa values can be determined from the half-equivalence points on the curve. For a diprotic acid (the dihydrochloride salt), two inflection points corresponding to the two pKa values are expected.
Logical Flow for Physicochemical Characterization:
Caption: A logical workflow for the comprehensive physicochemical characterization of a pharmaceutical salt.
Spectroscopic and Analytical Data
Spectroscopic data provides unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyridine and piperidine rings. The aromatic protons of the pyridine ring will appear in the downfield region (typically δ 7-9 ppm). The protons on the piperidine ring and the methylene bridge will appear in the upfield region (typically δ 1-4 ppm). The N-H protons of the protonated amines may appear as broad signals.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring in the aromatic region (typically δ 120-150 ppm) and the aliphatic carbons of the piperidine ring and the methylene bridge in the upfield region (typically δ 20-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
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N-H stretching vibrations for the protonated amine groups (broad band around 2400-3000 cm⁻¹).
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C-H stretching vibrations for the aromatic (pyridine) and aliphatic (piperidine and methylene) groups (around 2800-3100 cm⁻¹).
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C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹).
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C-N stretching vibrations (around 1000-1200 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of 3-(piperidin-3-ylmethyl)pyridine. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Solid-State Properties
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. Amine hydrochloride salts can be hygroscopic, which can affect their stability, handling, and formulation.
Experimental Protocol for Hygroscopicity Assessment (Gravimetric Vapor Sorption):
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Sample Preparation: A known weight of the sample is placed in a dynamic vapor sorption (DVS) instrument.
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Measurement: The sample is subjected to a pre-defined humidity program at a constant temperature. The change in mass of the sample is continuously monitored as a function of relative humidity (RH).
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Data Analysis: A sorption/desorption isotherm is generated by plotting the change in mass versus RH. The hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25 °C).
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, including solubility and stability. Therefore, it is important to investigate the potential for polymorphism. This can be studied using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Conclusion
This technical guide has outlined the key physicochemical characteristics of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride and provided a framework for their experimental determination. A thorough understanding of these properties is essential for the successful development of this compound as a potential pharmaceutical agent. The provided protocols and theoretical background serve as a valuable resource for researchers in this field.
References
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United States Pharmacopeia (USP) . General Chapters on Pharmaceutical Analysis. [Link]
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European Pharmacopoeia (Ph. Eur.) . [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616. [Link]
- Avdeef, A. (2012).
- Synthesis of 3-methylamino-piperidine. (2013).
